![molecular formula C21H28N6O6 B12547703 L-Alanyl-L-alanyl-L-histidyl-L-tyrosine CAS No. 175296-20-5](/img/structure/B12547703.png)
L-Alanyl-L-alanyl-L-histidyl-L-tyrosine
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Overview
Description
L-Alanyl-L-alanyl-L-histidyl-L-tyrosine is a tetrapeptide composed of the amino acids L-alanine, L-histidine, and L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanyl-L-alanyl-L-histidyl-L-tyrosine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (L-tyrosine) to the resin, followed by the stepwise addition of L-histidine, L-alanine, and another L-alanine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes to catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and cost-effective alternative to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-histidyl-L-tyrosine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, breaking the tetrapeptide into its constituent amino acids.
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.
Substitution: The histidine residue can participate in substitution reactions due to its imidazole side chain.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or pepsin, or acidic/basic solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various electrophiles can react with the imidazole ring of histidine.
Major Products
Hydrolysis: L-alanine, L-histidine, and L-tyrosine.
Oxidation: Dityrosine and other oxidative derivatives.
Substitution: Modified histidine residues.
Scientific Research Applications
Biological Significance
L-Alanyl-L-alanyl-L-histidyl-L-tyrosine, as a dipeptide, is composed of the amino acids alanine, histidine, and tyrosine. Its structure allows for unique interactions within biological systems, particularly in protein synthesis and metabolic pathways.
Key Properties
- Solubility : The peptide exhibits excellent solubility in physiological conditions, making it suitable for intravenous administration .
- Bioavailability : Studies indicate that L-alanyl-L-tyrosine can effectively increase plasma tyrosine levels when administered intravenously, supporting its role in nutritional therapies .
Nutritional Applications
The use of this compound in nutrition is particularly relevant in parenteral nutrition (PN) settings.
Total Parenteral Nutrition (TPN)
L-alanyl-L-tyrosine has been investigated as a source of tyrosine in TPN formulations. Research shows that:
- Rapid Labeling : Infusion of L-alanyl-L-tyrosine results in rapid labeling of tissue tyrosine pools, indicating effective utilization .
- Plasma Levels : Infusion at 2 mmoles/kg/day significantly increased plasma tyrosine levels above fasting values without excessive urinary loss .
Study | Administration Method | Plasma Tyrosine Increase | Urinary Loss |
---|---|---|---|
Intravenous | Yes | 5.5% | |
Intraperitoneal | Yes | 7.7% |
Therapeutic Potential
The therapeutic applications of this compound extend to various medical conditions, particularly those involving amino acid deficiencies.
Case Studies
- Infant Nutrition : In neonatal studies, the peptide demonstrated efficacy in supplying tyrosine to premature infants who require precise nutritional support .
- Clinical Trials : Clinical assessments have shown that L-alanyl-L-tyrosine can maintain tissue levels comparable to those seen in orally fed controls, suggesting its potential as a dietary supplement for patients unable to consume food orally .
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-histidyl-L-tyrosine depends on its specific biological context. In general, peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The histidine residue’s imidazole ring can participate in proton transfer reactions, while the tyrosine residue can be involved in phosphorylation, affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-histidyl-L-tyrosine: A tripeptide with similar properties but lacking one alanine residue.
L-Alanyl-L-alanyl-L-tyrosine: A tripeptide missing the histidine residue.
L-Alanyl-L-histidyl-L-histidine: A tetrapeptide with two histidine residues instead of tyrosine.
Uniqueness
L-Alanyl-L-alanyl-L-histidyl-L-tyrosine’s unique combination of amino acids provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
175296-20-5 |
---|---|
Molecular Formula |
C21H28N6O6 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H28N6O6/c1-11(22)18(29)25-12(2)19(30)26-16(8-14-9-23-10-24-14)20(31)27-17(21(32)33)7-13-3-5-15(28)6-4-13/h3-6,9-12,16-17,28H,7-8,22H2,1-2H3,(H,23,24)(H,25,29)(H,26,30)(H,27,31)(H,32,33)/t11-,12-,16-,17-/m0/s1 |
InChI Key |
IOGHGJGNDVWIQA-SYWGBEHUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Origin of Product |
United States |
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